Hydroxy-PEG5-CH2CO2tBu
Overview
Description
Hydroxy-PEG4-O-Boc is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It belongs to the class of polyethylene glycol (PEG) derivatives and is characterized by its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Hydroxy-PEG5-CH2CO2tBu, also known as Hydroxy-PEG5-t-butyl acetate, is a PEG derivative The compound’s hydrophilic PEG spacer increases solubility in aqueous media .
Mode of Action
The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . This allows the compound to interact with various biological targets. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another avenue for interaction with biological systems.
Pharmacokinetics
Its hydrophilic peg spacer likely improves its absorption, distribution, metabolism, and excretion (adme) properties by increasing its solubility in aqueous media . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific functional groups it is combined with. As a PEG derivative, it primarily serves to increase solubility and enable further derivatization .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH and temperature. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s activity could be modulated by changes in pH. Furthermore, the compound is typically stored at -20°C , indicating that low temperatures may be necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG4-O-Boc typically involves the reaction of a PEG derivative with a Boc-protected hydroxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including purification and characterization to ensure the purity and quality of the final compound .
Industrial Production Methods
Industrial production of Hydroxy-PEG4-O-Boc follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-O-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected hydroxy group can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free hydroxy-PEG4 compound
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are commonly employed to remove the Boc group
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups attached.
Deprotection Reactions: The primary product is the free hydroxy-PEG4 compound
Scientific Research Applications
Hydroxy-PEG4-O-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted therapy, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Hydroxy-PEG5-Boc: Another PEG-based PROTAC linker with a similar structure but a longer PEG chain.
Hydroxy-PEG3-O-Boc: A shorter PEG-based linker used in similar applications
Uniqueness
Hydroxy-PEG4-O-Boc is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This makes it particularly suitable for applications requiring precise control over the spatial arrangement of ligands .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBSNFHNMATJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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